6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
Overview
Description
6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone class. This class of compounds is known for a wide range of biological activities, including antiemetic and gastrointestinal motility enhancing properties. The structure of quinazolinones typically includes a bicyclic system consisting of a benzene ring fused to a pyrimidine ring.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of an appropriate precursor, such as an amino-substituted benzene, with a reactive carbonyl compound. In the case of the derivatives mentioned in the provided papers, the synthesis process includes cyclization and etheration steps. The yields of these reactions can vary significantly, with some derivatives being synthesized with a yield as high as 87.4% . The synthesis process is crucial as it impacts the purity and the quantity of the final product, which in turn affects the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a 6-membered ring that replaces the "virtual ring" in related compounds such as metoclopramide. This structural element is essential for the pharmacological properties of these compounds. The presence of a lipophilic aromatic group in position 1 of the quinazolinone is important for enhancing pharmacological properties . Additionally, the isomeric molecules mentioned in the papers exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system, which can influence their interaction with biological targets .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions. These interactions are significant as they can affect the solubility, stability, and biological activity of the compounds. For instance, the molecules of one of the isomeric compounds are linked into centrosymmetric dimers by a single C—H⋯π(arene) hydrogen bond, while the molecules of another isomer are linked by π–π stacking interactions into chains . These types of interactions can also influence the crystalline structure and, consequently, the pharmacokinetic and pharmacodynamic profiles of the drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro and methoxy groups can influence these properties by affecting the polarity and hydrogen bonding capacity of the molecule. The characterization of these compounds typically involves techniques such as IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, which provide detailed information about the molecular structure and purity .
Scientific Research Applications
Antitumor Activity
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone has been studied for its potential as an antitumor agent. One example is R115777, a derivative of quinazolinone, identified as a potent and selective inhibitor of farnesyl protein transferase. This compound has demonstrated significant antitumor effects in vivo following oral administration in mice (Venet, End, & Angibaud, 2003).
Anticonvulsant Activity
Quinazolinone derivatives have been explored for their anticonvulsant properties. Certain derivatives, such as 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones, exhibited promising anticonvulsant activity and protection against seizures in mice, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Fluorescent Probe Development
A novel derivative, 2-(2′-hydroxy-5′-chlorophenyl)-6-chloro-4(3H)-quinazolinone, has been synthesized and used as a fluorescent probe for hydrogen peroxide detection. This probe has shown potential for rapid detection of H2O2 with a linear response range (Cai et al., 2015).
Cytotoxic Evaluation
Quinazolinone-1, 3, 4-oxadiazole derivatives have been synthesized and evaluated for cytotoxic effects against cell lines like MCF-7 and HeLa. Certain compounds exhibited notable cytotoxic activity, suggesting potential applications in cancer research (Hassanzadeh et al., 2019).
Antimicrobial Activity
Quinazolinone derivatives have shown effective antimicrobial properties. For example, quinazolino-thiadiazoles demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains (Patel et al., 2018).
Gastrointestinal and Antiemetic Agents
6-Chloro-2,3-dihydro-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their gastrointestinal prokinetic and antiemetic activities. Some of these compounds showed significant effectiveness in enhancing gut peristaltic activity and inhibiting cisplatin-induced emesis (Baldazzi et al., 1996).
Antiviral and Cytotoxic Activity
6-Bromo-2,3-disubstitued-4(3H)-quinazolinones, structurally similar to 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone, have been synthesized and tested for antiviral activity and cytotoxicity, revealing potential against viruses like vaccinia (Dinakaran et al., 2003).
Corrosion Inhibition
The electronic structure of quinazolinone molecules has been evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Density functional theory and molecular dynamic simulations have been used to explore their mechanism and effectiveness (Saha et al., 2016).
properties
IUPAC Name |
6-chloro-4-(2-chlorophenyl)-1H-quinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKXZQLWVRAQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347410 | |
Record name | 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23441-87-4 | |
Record name | 6-Chloro-4-(2-chlorophenyl)-2-quinazolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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